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An In-depth Technical Guide to the Physical Characteristics of 1,2-Propanediol Diformate

Introduction

1,2-Propanediol diformate (PGDF), also known as propane-1,2-diyl diformate, is a diester of
propylene glycol and formic acid. Its unique combination of a short alkyl chain and two polar
formate groups imparts a set of physical properties that make it a compound of interest for
professionals in drug development, chemical synthesis, and materials science. Its potential
utility as a solvent, a plasticizer, or a chemical intermediate necessitates a thorough
understanding of its fundamental physicochemical characteristics. The behavior of a substance
in a formulation, its interaction with biological systems, and the safety parameters for its
handling are all dictated by these properties.

This technical guide provides a comprehensive overview of the core physical characteristics of
1,2-Propanediol diformate. Moving beyond a simple tabulation of data, this document delves
into the causality behind these properties, offers standardized protocols for their experimental

determination, and contextualizes their importance for scientific and research applications. The
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information is grounded in authoritative data to ensure trustworthiness and accuracy for the
scientific community.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation upon which all other
physical data is built. The molecular structure, in particular, dictates the intermolecular forces
that govern its physical state, solubility, and thermal properties.

Table 1: Chemical Identifiers for 1,2-Propanediol Diformate

Identifier Value Source
Chemical Name 1,2-Propanediol diformate [1][2]
CAS Number 53818-14-7 [11[3]114]
Molecular Formula CsHsOa4 [11[3114]
Molecular Weight 132.11 g/mol [1][3]
SMILES CC(COC=0)0C=0 [1][3]
InChiKey DUYOHDPGXMPOKD- IR

UHFFFAOYSA-N

The structure of PGDF features a central three-carbon propylene backbone with formate esters
at the 1 and 2 positions. The presence of two carbonyl groups and two ester oxygen atoms
introduces significant polarity, while the methyl group provides a small region of non-polarity.
The central carbon atom is a chiral center, meaning PGDF can exist as two distinct
enantiomers, although it is commonly supplied as a racemic mixture.

Core Physicochemical Properties

The macroscopic properties of a substance are a direct consequence of its molecular structure.
For researchers, these values are critical for everything from calculating molar concentrations
to designing safe and stable formulations.

Table 2: Summary of Key Physical Properties of 1,2-Propanediol Diformate
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Property Value Method/Conditions  Source
) o Assumed at 25°C, 1
Physical State Liquid -
atm
Density 1.136 g/cm3 Not Specified [1]
N ) Not Specified (likely
Boiling Point 116 °C [1]
reduced pressure)
75.35 °C (348.50 K) At 2.00 kPa [3]
Joback Method
182.37 °C (455.52 K) [3]

(Prediction)

Melting Point

-13.58 °C (259.57 K)

Joback Method
(Prediction)

[3]

LogP (Octanol/Water)

-0.279

Crippen Method
(Prediction)

[3]

Water Solubility
(log10S)

0.25 (S in mol/L)

Crippen Method
(Prediction)

[3]

Density

Density is a fundamental property essential for converting mass to volume, which is a constant

requirement in laboratory work for preparing solutions and formulations. The experimental

value of 1.136 g/cms3 indicates that PGDF is denser than water.[1]

Insight for Researchers: In drug development, the density of an excipient like PGDF is critical

for ensuring dose uniformity in liquid formulations and for managing manufacturing processes

such as mixing and filling. It also influences the stability of emulsions and suspensions.

This protocol provides a self-validating method for accurately determining the density of a liquid

sample.

» Calibration: Calibrate the pycnometer by filling it with deionized water of a known

temperature and weighing it. Use the standard density of water at that temperature to

determine the exact volume of the pycnometer.
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o Sample Preparation: Ensure the PGDF sample is free of air bubbles and has equilibrated to
the desired measurement temperature (e.g., 25°C) in a water bath.

e Measurement:
o Weigh the clean, dry, and empty pycnometer (ma1).

o Fill the pycnometer with the temperature-equilibrated PGDF, ensuring no air bubbles are
trapped.

o Weigh the filled pycnometer (mz).

o Calculation: Calculate the density (p) using the formula: p = (mz - m1) / V, where V is the
calibrated volume of the pycnometer.

» Validation: Repeat the measurement at least three times. The standard deviation of the
results should be below a pre-defined threshold (e.g., £0.001 g/cm3) to ensure precision.
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Caption: Workflow for Density Determination using a Pycnometer.

Thermal Properties
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The boiling and melting points define the temperature range in which a compound exists as a
liquid. This is crucial for handling, storage, purification (distillation), and assessing thermal
stability.

Boiling Point: There is a notable variance in the reported boiling points. The value of 116 °C
is likely an experimental measurement at reduced pressure.[1] The NIST Webbook provides
a precise experimental data point of 75.35 °C at 2.00 kPa.[3] In contrast, the Joback method,
a group contribution estimation, predicts a normal boiling point (at atmospheric pressure) of
182.37 °C.[3] This highlights the critical importance of noting the pressure at which a boiling
point is measured. For practical purposes, the experimental data should be prioritized, while
the predicted value offers a useful estimate for behavior at standard pressure.

Melting Point: The predicted melting point of -13.58 °C suggests that PGDF remains liquid
under standard refrigeration conditions but may freeze in colder environments.[3] This is a
key consideration for global logistics and storage of the material.

DSC is a highly accurate thermoanalytical technique for determining melting points and other

thermal transitions.

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow scales
using certified reference materials (e.g., Indium).

Sample Preparation: Hermetically seal a small, precisely weighed amount of PGDF (typically
5-10 mg) into an aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.

Thermal Program:
o Cool the sample to a temperature well below the expected melting point (e.g., -50 °C).

o Heat the sample at a controlled, constant rate (e.g., 10 °C/min) through its melting
transition.

Data Analysis: The melting point is determined as the onset temperature of the endothermic
peak on the resulting thermogram. The integrated area of the peak corresponds to the
enthalpy of fusion.
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» Validation: The sharpness of the melting peak provides an indication of purity. Impurities

typically lead to a broader melting range and a depressed melting point.
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Caption: Workflow for Melting Point Determination via DSC.

Solubility and Partitioning Behavior

For drug development professionals, solubility and partitioning are paramount. They govern
how a compound behaves in aqueous and lipid environments, providing insights into its
potential as a solvent for drug formulations and its likely ADME (absorption, distribution,
metabolism, and excretion) properties.

Aqueous Solubility

The predicted LogioS (where S is solubility in mol/L) of 0.25 suggests that PGDF is reasonably
soluble in water.[3] This is expected, as the two polar formate groups can engage in hydrogen
bonding with water molecules, largely overcoming the hydrophobicity of the three-carbon
backbone.

Insight for Researchers: A compound with good aqueous solubility is often desirable as a
solvent or co-solvent in parenteral (injectable) drug formulations, as it can help dissolve poorly
soluble active pharmaceutical ingredients (APIS).

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The
predicted LogP value for PGDF is -0.279.[3] A negative LogP value indicates that the
compound is preferentially partitioned into the aqueous phase over the lipid-like octanol phase,
classifying it as hydrophilic.

Insight for Researchers: LogP is a critical parameter in early-stage drug discovery and
development. According to Lipinski's Rule of Five, compounds with very high LogP values often
have poor absorption. The hydrophilic nature of PGDF suggests it would have low potential for
bioaccumulation in fatty tissues and would be readily cleared from the body if absorbed.

This is the gold-standard method for experimentally determining LogP.

» Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by
mixing the two solvents and allowing the phases to separate overnight. This ensures
thermodynamic equilibrium.
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Sample Addition: Prepare a dilute solution of PGDF in one of the phases (typically the one in
which it is more soluble).

Equilibration: Combine known volumes of the PGDF solution and the other pre-saturated
phase in a flask. Shake the flask vigorously for a set period to allow the PGDF to partition
between the two layers until equilibrium is reached.

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and
octanol phases.

Concentration Analysis: Carefully sample each phase and determine the concentration of
PGDF (C_octanol and C_water) using a suitable analytical technique, such as gas
chromatography (GC) or high-performance liquid chromatography (HPLC).

Calculation: Calculate LogP using the formula: LogP = logi0(C_octanol / C_water).
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Caption: Workflow for LogP Determination via Shake-Flask Method.

Spectroscopic Profile
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While detailed spectra require experimental acquisition, the molecular structure of PGDF allows
for the confident prediction of its key spectroscopic features. This information is indispensable
for quality control, structural confirmation, and reaction monitoring.

'H NMR: The proton NMR spectrum is expected to show distinct signals: a doublet for the
methyl (CHs) protons, a multiplet for the methine (CH) proton, a multiplet for the methylene
(CH3) protons, and two singlets for the non-equivalent formate (CHO) protons.

e 13C NMR: The carbon NMR spectrum should display five unique signals corresponding to the
methyl carbon, the methine carbon, the methylene carbon, and the two carbonyl carbons of
the formate groups.

* IR Spectroscopy: The infrared spectrum will be dominated by strong, sharp absorption bands
around 1720-1740 cm~1, which are characteristic of the C=0 stretch in esters. Additional
strong bands corresponding to C-O stretching will be present in the 1100-1300 cm~1* region.

e Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular
ion peak (M+) at m/z = 132. The spectrum would also exhibit characteristic fragmentation
patterns resulting from the loss of formate groups or other neutral fragments. The NIST
Chemistry WebBook confirms the availability of mass spectrum data for this compound.[4]

Conclusion

1,2-Propanediol diformate is a hydrophilic, polar liquid that is denser than water. Its physical
properties, including a predicted normal boiling point near 182 °C and good aqueous solubility,
are a direct result of its diester structure. The data presented in this guide, from fundamental
identifiers to experimental protocols, provides researchers, scientists, and drug development
professionals with the necessary information to effectively utilize, handle, and study this
compound. An understanding of these characteristics is not merely academic; it is a
prerequisite for innovative formulation design, robust process development, and ensuring the
safety and efficacy of next-generation chemical and pharmaceutical products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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